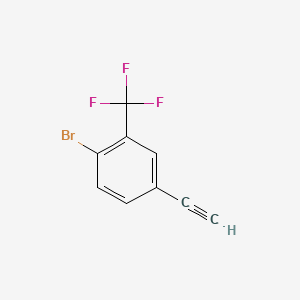

4-Bromo-3-(trifluoromethyl)phenylacetylene

Description

BenchChem offers high-quality 4-Bromo-3-(trifluoromethyl)phenylacetylene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-3-(trifluoromethyl)phenylacetylene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-ethynyl-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrF3/c1-2-6-3-4-8(10)7(5-6)9(11,12)13/h1,3-5H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTLSRSVRQFESSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CC(=C(C=C1)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrF3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-ethynyl-4-bromo-3-(trifluoromethyl)benzene: Structure, Synthesis, and Applications

This technical guide provides a comprehensive overview of 1-ethynyl-4-bromo-3-(trifluoromethyl)benzene, a polysubstituted aromatic compound with significant potential in research and development, particularly in the fields of medicinal chemistry and materials science. While this specific substitution isomer is not widely cataloged, this guide will delve into its structure, propose a robust synthetic strategy based on established chemical principles, and explore the applications of its constituent functional groups, drawing parallels with closely related and commercially available analogs.

Molecular Structure and Physicochemical Properties

Based on IUPAC nomenclature, 1-ethynyl-4-bromo-3-(trifluoromethyl)benzene features a benzene ring substituted with an ethynyl group at position 1, a trifluoromethyl group at position 3, and a bromine atom at position 4.

A Note on Isomeric Forms: It is crucial to distinguish the specified molecule from its isomers, such as the commercially available 1-bromo-3-ethynyl-5-(trifluoromethyl)benzene (CAS No. 1494947-64-6) .[1] While sharing the same molecular formula and weight, the different substitution patterns will influence their chemical reactivity and biological activity.

Predicted Physicochemical Properties:

| Property | Predicted Value/Information |

| Molecular Formula | C₉H₄BrF₃ |

| Molecular Weight | 249.03 g/mol |

| Appearance | Likely a colorless to light yellow liquid or low-melting solid |

| Solubility | Expected to be soluble in common organic solvents (e.g., DCM, THF, ethyl acetate) and insoluble in water. |

| Lipophilicity (LogP) | The presence of both a bromine atom and a trifluoromethyl group would suggest a high LogP value, indicating significant lipophilicity. |

Strategic Synthesis of 1-ethynyl-4-bromo-3-(trifluoromethyl)benzene

The synthesis of polysubstituted benzenes requires careful planning to ensure correct regiochemistry. The strongly electron-withdrawing nature of the trifluoromethyl group deactivates the aromatic ring towards electrophilic substitution and is a meta-director.[2][3] A plausible and efficient synthetic route would involve a multi-step process, likely commencing with a commercially available trifluoromethyl-substituted benzene derivative.

A logical synthetic approach would be a Sonogashira coupling as the final step to introduce the sensitive ethynyl group.[4][5][6][7][8] The key intermediate would, therefore, be 1,4-dibromo-2-(trifluoromethyl)benzene or a related precursor.

Proposed Synthetic Workflow:

Step 1: Electrophilic Bromination of 1-bromo-3-(trifluoromethyl)benzene

The synthesis can commence with the commercially available 1-bromo-3-(trifluoromethyl)benzene. The trifluoromethyl group is a meta-director, while the bromine atom is an ortho-, para-director. Due to the deactivating nature of both substituents, harsh reaction conditions may be required for a second bromination. The directing effects would favor the introduction of the second bromine atom at the 5-position (meta to CF₃ and ortho to Br) and the 4-position (para to Br and meta to CF₃). Separation of the desired 1,4-dibromo-2-(trifluoromethyl)benzene isomer would be necessary.

Experimental Protocol:

-

To a solution of 1-bromo-3-(trifluoromethyl)benzene in a suitable solvent (e.g., dichloromethane or neat), add a brominating agent such as N-bromosuccinimide (NBS) and a catalytic amount of a strong acid (e.g., sulfuric acid or triflic acid).[9]

-

Alternatively, use bromine (Br₂) with a Lewis acid catalyst like iron(III) bromide (FeBr₃).[2]

-

Heat the reaction mixture to drive the reaction to completion, monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate and sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the desired 1,4-dibromo-2-(trifluoromethyl)benzene isomer by column chromatography or distillation.

Step 2: Selective Sonogashira Coupling

With the dibrominated intermediate in hand, a selective Sonogashira coupling can be performed to introduce the ethynyl group. The bromine at the 1-position is flanked by two substituents, making it more sterically hindered than the bromine at the 4-position. This steric hindrance can be exploited for selective coupling at the less hindered 4-position, although a mixture of products is possible. To introduce the ethynyl group at the 1-position as per the target molecule's name, a more directed synthesis would be required, potentially starting from a different precursor. However, for the purpose of this guide, we will proceed with the more plausible regiochemistry based on the proposed starting material. For the introduction of the ethynyl group, a protected acetylene, such as trimethylsilylacetylene, is often used.

Experimental Protocol:

-

In a reaction vessel, combine 1,4-dibromo-2-(trifluoromethyl)benzene, a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), and a copper(I) co-catalyst (e.g., CuI).[4][7]

-

Add a suitable solvent (e.g., THF or DMF) and a base (e.g., triethylamine or diisopropylethylamine).

-

Add trimethylsilylacetylene and heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Upon completion, cool the reaction mixture, filter off the catalyst, and concentrate the solvent.

-

Purify the silyl-protected product by column chromatography.

Step 3: Deprotection of the Ethynyl Group

The final step is the removal of the trimethylsilyl protecting group to yield the terminal alkyne.

Experimental Protocol:

-

Dissolve the purified silyl-protected alkyne in a suitable solvent such as methanol or THF.

-

Add a base like potassium carbonate or a fluoride source such as tetrabutylammonium fluoride (TBAF).

-

Stir the reaction at room temperature until the deprotection is complete, as monitored by TLC.

-

Work up the reaction by adding water and extracting the product with an organic solvent.

-

Dry the organic layer, concentrate, and purify the final product, 1-ethynyl-4-bromo-3-(trifluoromethyl)benzene, by column chromatography.

Visualization of the Synthetic Workflow:

Caption: Proposed synthetic route for 1-ethynyl-4-bromo-3-(trifluoromethyl)benzene.

Applications in Research and Drug Development

The unique combination of the ethynyl, bromo, and trifluoromethyl functional groups on a benzene scaffold makes this class of compounds highly valuable for researchers, particularly in medicinal chemistry and materials science.

The Role of the Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a cornerstone in modern drug design.[10] Its strong electron-withdrawing nature and high lipophilicity offer several advantages:

-

Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making the -CF₃ group resistant to metabolic degradation by cytochrome P450 enzymes. This can increase the half-life of a drug candidate.[11]

-

Increased Lipophilicity: The -CF₃ group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[11]

-

Modulation of Acidity/Basicity: The inductive effect of the -CF₃ group can alter the pKa of nearby functional groups, which can be crucial for optimizing drug-receptor interactions.

-

Improved Binding Affinity: The -CF₃ group can participate in favorable interactions with biological targets, including dipole-dipole and hydrophobic interactions.

The Utility of the Bromine Atom

The bromine atom serves two primary purposes in drug design and organic synthesis:

-

Halogen Bonding: Bromine can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms like oxygen and nitrogen in biological targets. This can enhance binding affinity and selectivity.

-

Synthetic Handle: The bromine atom is an excellent leaving group for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, allowing for the further elaboration of the molecular structure.[2] This is particularly useful in the generation of chemical libraries for drug screening.

The Versatility of the Ethynyl Group

The terminal alkyne functionality is a versatile tool in modern chemistry:

-

Click Chemistry: The ethynyl group is a key participant in copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions. This allows for the efficient and specific conjugation of the molecule to other molecules, such as biomolecules or fluorescent probes.

-

Bioisostere: The ethynyl group can act as a bioisostere for other functional groups, helping to fine-tune the steric and electronic properties of a molecule.

-

Structural Component: Alkynes are found in numerous natural products and biologically active compounds, where they often play a critical role in defining the molecule's three-dimensional shape and its interaction with biological targets.[7]

Safety and Handling

Polysubstituted halogenated aromatic compounds should be handled with care in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential. While a specific Safety Data Sheet (SDS) for 1-ethynyl-4-bromo-3-(trifluoromethyl)benzene is not available, the SDS for structurally similar compounds indicates that they may be flammable liquids and can cause skin and eye irritation.[12]

General Precautions:

-

Avoid inhalation of vapors.

-

Prevent contact with skin and eyes.

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

1-ethynyl-4-bromo-3-(trifluoromethyl)benzene represents a class of highly functionalized aromatic compounds with significant potential as building blocks in drug discovery and materials science. While detailed information on this specific isomer is scarce, a robust synthetic strategy can be devised based on well-established organic chemistry principles. The unique combination of a trifluoromethyl group for metabolic stability and lipophilicity, a bromine atom as a synthetic handle and for halogen bonding, and an ethynyl group for bioconjugation and as a structural element, makes this and related molecules attractive targets for further investigation by researchers and scientists in the pharmaceutical and chemical industries.

References

- Exploring the Synthesis of Trifluoromethylated Aromatic Compounds. (2026, February 14).

- 1-Bromo-3-ethynyl-5-(trifluoromethyl)benzene, 95% Purity, C9H4BrF3, 1 gram. [Supplier Website].

- Electrophilic bromination of an equimolar mixture of methylbenzene (toluene) and (trifluoromethyl)benzene. (2019, July 20). Chegg.com.

- Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. (2022, June 30).

- Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. (2004, December 2).

- Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl)-3,5-bis(trifluoromethyl)aniline. (2023, September 4). MDPI.

- Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022, March 3). Beilstein Journals.

- Kohl, C. F., Jr. (1950). Bromination of trifluoromethyl derivatives of benzene. U.S. Patent No. 2,494,817. Washington, DC: U.S.

- 1-Ethynyl-4-(trifluoromethyl)benzene. ChemScene.

- Sonogashira coupling. Wikipedia.

- Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific

- An Improved Process For The Preparation Of Trifluoromethyl Benzenes. Quick Company.

- Sonogashira Coupling. Organic Chemistry Portal.

- The Bromomethyl Group in Trifluoromethylated Benzenes: A Technical Guide to Reactivity and Synthetic Utility. (2025). Benchchem.

- 1-Ethynyl-4-(trifluoromethyl)benzene. Oakwood Chemical.

- Benzene, 1-bromo-3-(trifluoromethyl)-. NIST WebBook.

- 1-Ethynyl-4-(trifluoromethyl)benzene. Chem-Impex.

- 1-Ethynyl-4-(trifluoromethyl)benzene. PubChem.

- Synthesis of trifluoromethoxybenzene. PrepChem.com.

- Synthesis of Polysubstituted Trifluoromethylpyridines from Trifluoromethyl-α,β - ynones. (2020, January 17). PubMed.

- Synthesis of trifluoromethylated benzene derivatives.

- 1-Bromo-3-ethynyl-5-(trifluoromethyl)benzene. Fluorochem.

- 1-ethynyl-4-(trifluoromethyl)benzene (C9H5F3). PubChemLite.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 18). PMC.

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025, July 1).

- Introducing bromine to the molecular structure as a strategy for drug design. (2024, October 15).

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. nbinno.com [nbinno.com]

- 3. Solved Electrophilic bromination of an equimolar mixture | Chegg.com [chegg.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. beilstein-journals.org [beilstein-journals.org]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. Sonogashira Coupling [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemscene.com [chemscene.com]

4-Bromo-3-(trifluoromethyl)phenylacetylene molecular weight and formula

An In-depth Technical Guide to 4-Bromo-3-(trifluoromethyl)phenylacetylene: Properties, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-3-(trifluoromethyl)phenylacetylene, a key fluorinated building block for advanced organic synthesis. We will detail its fundamental physicochemical properties, including its molecular formula and weight. The core of this document is a detailed exploration of its synthesis, focusing on the mechanistic principles of the Sonogashira cross-coupling reaction. A robust, step-by-step experimental protocol is provided for its preparation in a laboratory setting. Furthermore, this guide discusses the compound's strategic importance and applications, particularly for professionals in drug development and materials science, where the unique combination of its functional groups—a terminal alkyne, a bromine atom, and a trifluoromethyl group—offers vast potential for creating complex and high-value molecules.

Introduction: A Trifunctional Synthetic Building Block

4-Bromo-3-(trifluoromethyl)phenylacetylene is a highly functionalized aromatic compound of significant interest to researchers in medicinal chemistry, agrochemicals, and materials science. Its value lies in the strategic arrangement of three distinct chemical moieties, each offering a handle for specific and versatile chemical transformations:

-

The Trifluoromethyl Group (-CF₃): This group is a cornerstone of modern drug design. Its strong electron-withdrawing nature and high lipophilicity can drastically alter a molecule's pharmacokinetic and pharmacodynamic profile, often enhancing metabolic stability, binding affinity, and cell membrane permeability.

-

The Bromine Atom (-Br): As a halogen, bromine serves as an excellent leaving group and a versatile anchor point for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This allows for the precise and controlled construction of complex molecular architectures.

-

The Terminal Alkyne (-C≡CH): The acetylene functionality is a high-energy, linear moiety that is a key participant in numerous transformations. It is most notably used in Sonogashira couplings to form carbon-carbon bonds and in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions—the most prominent example of "click chemistry"—for the efficient construction of triazole-containing structures.[1]

The convergence of these three groups in a single molecule makes 4-Bromo-3-(trifluoromethyl)phenylacetylene a powerful intermediate, enabling the synthesis of complex products through sequential, regioselective chemical modifications.

Physicochemical and Structural Data

The fundamental properties of 4-Bromo-3-(trifluoromethyl)phenylacetylene are summarized below. This data is critical for stoichiometric calculations, analytical characterization, and safety assessments.

| Property | Value | Source |

| IUPAC Name | 1-Bromo-4-ethynyl-2-(trifluoromethyl)benzene | N/A |

| CAS Number | 142476-42-4 | [2] |

| Molecular Formula | C₉H₄BrF₃ | [2] |

| Molecular Weight | 249.03 g/mol | [2] |

| Appearance | White to light yellow solid (inferred) | [3] |

Synthesis and Mechanistic Insights: The Sonogashira Coupling

The most direct and efficient method for synthesizing arylacetylenes like 4-Bromo-3-(trifluoromethyl)phenylacetylene is the Sonogashira cross-coupling reaction.[4] This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide, utilizing a dual-catalyst system.[1][5]

The Catalytic Cycles

The reaction mechanism is understood to proceed via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4][6][7] This dual system allows the reaction to occur under mild conditions with high efficiency.[1][7]

-

Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide (in this case, a precursor like 1,4-dibromo-2-(trifluoromethyl)benzene) to form a Pd(II) complex.[6]

-

Copper Cycle: Concurrently, the copper(I) catalyst reacts with the terminal alkyne in the presence of a mild base (like an amine) to form a copper(I) acetylide intermediate.[4][6] This step is crucial as it activates the alkyne.

-

Transmetalation and Reductive Elimination: The copper acetylide then transfers its acetylenic group to the Pd(II) complex in a step called transmetalation. The resulting Pd(II)-alkynyl-aryl complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. eMolecules 4-Bromo-3-(trifluoromethyl)phenylacetylene | 142476-42-4 | | Fisher Scientific [fishersci.com]

- 3. 4-Bromo-phenylacetylene - Jiangxi RV Pharmaceutical.,Ltd. [rvpharm.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 7. byjus.com [byjus.com]

Navigating the Solubility Landscape of 4-Bromo-3-(trifluoromethyl)phenylacetylene: A Technical Guide for Researchers

Abstract

Introduction: The Significance of 4-Bromo-3-(trifluoromethyl)phenylacetylene in Chemical Synthesis

The strategic incorporation of fluorine-containing functional groups, such as the trifluoromethyl group, is a well-established strategy in modern drug design to enhance metabolic stability, binding affinity, and bioavailability.[2] 4-Bromo-3-(trifluoromethyl)phenylacetylene presents a valuable scaffold for medicinal chemists, offering a trifluoromethyl group for modulating electronic and lipophilic properties, a bromine atom as a versatile handle for cross-coupling reactions, and a terminal alkyne for participation in a variety of carbon-carbon bond-forming reactions.[3][4] Its application spans the synthesis of a wide array of therapeutic agents and complex organic molecules.[1]

A thorough understanding of the solubility of this compound is paramount for its effective application. Solubility dictates the choice of solvent for chemical reactions, influences the efficiency of purification techniques such as crystallization, and is a critical factor in the early stages of drug formulation. This guide will provide a theoretical and practical foundation for approaching the solubility of 4-Bromo-3-(trifluoromethyl)phenylacetylene.

Theoretical Solubility Profile: A Predictive Analysis

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which relates to the polarity and intermolecular forces of the molecules involved.[5] The molecular structure of 4-Bromo-3-(trifluoromethyl)phenylacetylene suggests a nuanced solubility profile.

-

Aromatic Phenyl Ring: The core phenyl ring is nonpolar and will favor interactions with nonpolar or weakly polar solvents through van der Waals forces.

-

Trifluoromethyl Group (-CF3): The highly electronegative fluorine atoms make the -CF3 group a strong electron-withdrawing group, but the overall contribution to polarity is complex. While it can participate in dipole-dipole interactions, its overall effect is often to increase lipophilicity.

-

Bromo Group (-Br): The bromo substituent is moderately polarizable and can engage in dipole-dipole interactions.

-

Acetylene Group (-C≡CH): The terminal alkyne is weakly polar and can act as a weak hydrogen bond donor.

Based on this structural analysis, 4-Bromo-3-(trifluoromethyl)phenylacetylene is expected to exhibit good solubility in a range of common organic solvents.

Table 1: Predicted Qualitative Solubility of 4-Bromo-3-(trifluoromethyl)phenylacetylene

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Toluene, Diethyl ether | High | The nonpolar aromatic ring and the lipophilic trifluoromethyl group will drive solubility in these solvents. |

| Polar Aprotic | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl acetate, Acetone | High to Moderate | The polarity of these solvents will effectively solvate the polarizable bromo and trifluoromethyl groups. |

| Polar Protic | Methanol, Ethanol | Moderate to Low | The potential for hydrogen bonding with the terminal alkyne may contribute to some solubility, but the large nonpolar portion of the molecule will limit miscibility. |

| Aqueous | Water | Insoluble | The molecule is predominantly nonpolar and lacks significant hydrogen bonding capability to overcome the strong cohesive forces of water. |

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of published data, experimental determination is crucial. The following protocols outline standard methods for both qualitative and quantitative solubility assessment.[6][7][8]

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in a range of solvents.

Experimental Workflow for Qualitative Solubility Assessment

Caption: Workflow for qualitative solubility determination.

Procedure:

-

Place approximately 10 mg of 4-Bromo-3-(trifluoromethyl)phenylacetylene into a small, clean, and dry test tube or vial.

-

Add 0.5 mL of the selected organic solvent in portions.

-

After each addition, vigorously shake or vortex the mixture for at least 30 seconds.[7]

-

Visually observe the mixture.

-

Soluble: The solid completely dissolves to form a clear solution.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Repeat this procedure for a range of solvents from different classes (nonpolar, polar aprotic, polar protic).

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound at a specific temperature.[6]

Experimental Workflow for Quantitative Solubility Determination (Shake-Flask Method)

Caption: Workflow for the shake-flask solubility determination method.

Procedure:

-

Add an excess amount of 4-Bromo-3-(trifluoromethyl)phenylacetylene to a known volume of the chosen solvent in a sealed container (e.g., a screw-cap vial). The presence of undissolved solid is essential to ensure saturation.

-

Place the container in a constant temperature shaker bath and agitate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle by letting the container stand undisturbed or by centrifugation.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Filter the aliquot through a syringe filter (e.g., 0.45 µm PTFE) to remove any remaining microscopic particles.

-

Dilute the filtrate with a suitable solvent and analyze the concentration of 4-Bromo-3-(trifluoromethyl)phenylacetylene using a calibrated analytical technique such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.

-

Calculate the solubility in units of mg/mL or mol/L.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Bromo-3-(trifluoromethyl)phenylacetylene was not found, the SDS for structurally related compounds provide crucial safety guidance.[9][10][11][12][13]

General Precautions:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11]

-

Ventilation: Handle this compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors or dust.[11]

-

Avoid Contact: Avoid contact with skin, eyes, and clothing.[11] In case of contact, rinse the affected area immediately with plenty of water.[9][10]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[9][13]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][11] Some related compounds are noted to be air-sensitive, so storage under an inert atmosphere (e.g., argon or nitrogen) may be advisable.[9]

First Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[9][10]

-

Skin Contact: Remove contaminated clothing and wash the affected skin with soap and water. If irritation persists, seek medical attention.[10]

-

Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[9][10]

-

Ingestion: Do NOT induce vomiting. Wash out the mouth with water and give plenty of water to drink. Seek immediate medical attention.[10]

Conclusion

4-Bromo-3-(trifluoromethyl)phenylacetylene is a compound of significant interest to the pharmaceutical and agrochemical industries. While direct solubility data is not currently available, a predictive analysis based on its chemical structure suggests good solubility in a range of nonpolar and polar aprotic organic solvents. This guide provides robust and detailed experimental protocols for researchers to determine the qualitative and quantitative solubility of this compound in their own laboratories. Adherence to the outlined safety and handling procedures is essential for the safe and effective use of this valuable synthetic building block. The information presented herein is intended to bridge the current knowledge gap and facilitate the continued application of 4-Bromo-3-(trifluoromethyl)phenylacetylene in advancing chemical research and development.

References

- Physics-Based Solubility Prediction for Organic Molecules - PMC - NIH. (n.d.).

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Compound solubility measurements for early drug discovery | Computational Chemistry. (2022, May 31).

- SAFETY DATA SHEET - CymitQuimica. (2024, March 7).

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025, October 24).

- 1 - SAFETY DATA SHEET. (n.d.).

- 4 - Safety Data Sheet. (2021, November 13).

- • SAFETY DATA SHEET - Sigma-Aldrich. (2025, November 6).

- Applications of 4-Bromo-2-(trifluoromethyl)phenol in Pharma & Agrochemicals. (2026, January 29).

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024, February 15).

- The Industrial Value of 3-Bromo-phenylacetylene: A Small Molecule, Big Impact. (2025, October 16).

- 4-Bromo-phenylacetylene - Jiangxi Zhongding Biotechnology Co., Ltd. (n.d.).

Sources

- 1. nbinno.com [nbinno.com]

- 2. jelsciences.com [jelsciences.com]

- 3. The Industrial Value of 3-Bromo-phenylacetylene: A Small Molecule, Big Impact: - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 4. 4-Bromo-phenylacetylene - Jiangxi Zhongding Biotechnology Co., Ltd. [jxzd-chem.com]

- 5. chem.ws [chem.ws]

- 6. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. scribd.com [scribd.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. tcichemicals.com [tcichemicals.com]

- 12. beta.lakeland.edu [beta.lakeland.edu]

- 13. sigmaaldrich.com [sigmaaldrich.com]

A Technical Guide to the Synthesis, Properties, and Reactivity of 4-bromo-3-(trifluoromethyl) and 4-bromo-2-(trifluoromethyl) phenylacetylene for Drug Discovery and Development

Introduction: The Strategic Importance of Positional Isomerism in Fluorinated Phenylacetylenes

In the landscape of modern medicinal chemistry and materials science, fluorinated organic molecules have garnered significant attention due to the unique physicochemical properties imparted by fluorine and fluoroalkyl groups. The trifluoromethyl (CF₃) group, in particular, is a powerful modulator of a molecule's lipophilicity, metabolic stability, and binding affinity. When incorporated into a phenylacetylene framework, a versatile building block for rigid scaffolds in drug design and conjugated materials, the precise placement of the CF₃ group can have profound implications on the molecule's behavior.

This in-depth technical guide provides a comparative analysis of two key regioisomers: 4-bromo-3-(trifluoromethyl)phenylacetylene and 4-bromo-2-(trifluoromethyl)phenylacetylene. While seemingly similar, the ortho versus meta positioning of the trifluoromethyl group relative to the bromine atom dictates significant differences in their electronic properties, steric profiles, and, consequently, their chemical reactivity. Understanding these nuances is paramount for researchers and drug development professionals seeking to leverage these building blocks for the rational design of novel therapeutics and functional materials. We will delve into their synthesis, comparative physicochemical properties, and differential reactivity in key cross-coupling reactions, offering field-proven insights to guide their strategic application.

Comparative Synthesis of 4-bromo-3-(trifluoromethyl) and 4-bromo-2-(trifluoromethyl) phenylacetylene

The most common and efficient route to these phenylacetylene derivatives is a two-step sequence commencing with the corresponding bromo(trifluoromethyl)aniline precursor, followed by a Sonogashira coupling reaction.

Step 1: Synthesis of Bromo(trifluoromethyl)aniline Precursors

The synthesis of the key aniline intermediates is achieved through regioselective bromination of the respective trifluoromethylanilines. The amino group is a strong ortho-, para-director; however, the steric bulk of the trifluoromethyl group plays a crucial role in determining the final product distribution.

For the synthesis of 4-bromo-3-(trifluoromethyl)aniline , the starting material is 3-(trifluoromethyl)aniline. The electron-donating amino group directs the incoming bromine electrophile to the ortho and para positions. Due to significant steric hindrance from the adjacent trifluoromethyl group, the para-substituted product, 4-bromo-3-(trifluoromethyl)aniline, is preferentially formed.

Conversely, for the synthesis of 4-bromo-2-(trifluoromethyl)aniline , the starting material is 2-(trifluoromethyl)aniline. Here, the para-position to the amino group is sterically unencumbered, leading to the selective formation of the desired product.

Experimental Protocol: Synthesis of 4-bromo-3-(trifluoromethyl)aniline

This protocol employs N-Bromosuccinimide (NBS) as the brominating agent in a polar aprotic solvent, N,N-dimethylformamide (DMF).

-

Reaction Setup: In a round-bottom flask, dissolve 3-(trifluoromethyl)aniline (1.0 equivalent) in N,N-dimethylformamide (DMF).

-

Addition of Brominating Agent: Prepare a solution of N-Bromosuccinimide (1.05 equivalents) in DMF. Add the NBS solution dropwise to the aniline solution at room temperature with vigorous stirring.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature for approximately 3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.

-

Extraction: Wash the organic layer with brine solution (2 x 150 ml for a 92 mmol scale reaction).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude product.

-

Purification: The resulting brownish solid can be further purified by recrystallization or column chromatography if necessary.

A similar protocol can be adapted for the synthesis of 4-bromo-2-(trifluoromethyl)aniline from 2-(trifluoromethyl)aniline.

Step 2: Sonogashira Coupling to Phenylacetylenes

The Sonogashira reaction is a robust and widely used method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by a palladium-copper system[1]. This reaction is instrumental in converting the bromo(trifluoromethyl)anilines to their corresponding phenylacetylene derivatives. A common approach involves a Sandmeyer-type reaction to convert the aniline to the corresponding aryl bromide, followed by Sonogashira coupling with a protected acetylene, such as trimethylsilylacetylene, and subsequent deprotection.

Generalized Experimental Protocol: Sonogashira Coupling

-

Reaction Setup: To a solution of the respective bromo(trifluoromethyl)aniline (1.0 equiv) in a suitable solvent (e.g., triethylamine or a mixture of toluene and water) are added the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a phosphine ligand (e.g., PPh₃).

-

Addition of Alkyne: Trimethylsilylacetylene (1.2-1.5 equiv) is then added to the reaction mixture.

-

Reaction Conditions: The reaction is typically heated under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed, as monitored by TLC or GC-MS.

-

Deprotection: The resulting trimethylsilyl-protected phenylacetylene is then deprotected using a mild base such as potassium carbonate in methanol to yield the final phenylacetylene product.

-

Purification: The crude product is purified by column chromatography on silica gel.

Structural and Electronic Properties: A Tale of Two Isomers

The seemingly subtle shift in the position of the trifluoromethyl group from the meta to the ortho position relative to the bromine atom induces significant changes in the molecule's steric and electronic landscape.

| Property | 4-bromo-3-(trifluoromethyl)phenylacetylene | 4-bromo-2-(trifluoromethyl)phenylacetylene | Rationale for Difference |

| Steric Hindrance around Bromine | Moderate | High | The CF₃ group in the ortho position creates significant steric bulk around the bromine atom, hindering the approach of reagents. |

| Electronic Effect on Bromine | Electron-withdrawing (inductive) | Electron-withdrawing (inductive) with potential for through-space interactions | Both isomers experience the strong electron-withdrawing inductive effect of the CF₃ group, making the aryl bromide more electron-deficient and susceptible to oxidative addition in cross-coupling reactions. The ortho-isomer may exhibit additional through-space electronic effects. |

| Predicted ¹⁹F NMR Chemical Shift | ~ -63 ppm | ~ -61 ppm | The chemical shift of the ¹⁹F NMR signal is sensitive to the electronic environment. The proximity to the bromine and acetylene groups in the ortho-isomer would likely lead to a downfield shift compared to the meta-isomer. |

| Predicted ¹H NMR of Acetylenic Proton | Singlet, ~3.3-3.5 ppm | Singlet, ~3.4-3.6 ppm | The electronic environment influences the chemical shift of the acetylenic proton. The greater steric compression in the ortho-isomer might lead to a slight downfield shift. |

Differential Reactivity in Cross-Coupling Reactions: A Mechanistic Perspective

The differences in steric and electronic properties between the two isomers directly translate to their differential reactivity, particularly in palladium-catalyzed cross-coupling reactions like the Sonogashira coupling.

A key study on the site-selective Sonogashira reaction of 1,4-dibromo-2-(trifluoromethyl)benzene provides compelling evidence for the directing effects of the trifluoromethyl group[2]. In this system, the bromine atom at the C-4 position (para to the CF₃ group) was found to be significantly more reactive than the bromine at the C-1 position (ortho to the CF₃ group)[2]. This selectivity is attributed to a combination of steric and electronic factors.

Diagram: Rationale for Differential Reactivity in Sonogashira Coupling

Caption: Steric hindrance dictates reactivity in Sonogashira coupling.

Expertise & Experience Insights:

The oxidative addition of the aryl bromide to the palladium(0) catalyst is often the rate-determining step in the Sonogashira catalytic cycle. For the 4-bromo-2-(trifluoromethyl)phenyl system, the bulky trifluoromethyl group ortho to the bromine atom presents a significant steric barrier to the approach of the palladium catalyst. This steric hindrance raises the activation energy for the oxidative addition step, thereby slowing down the overall reaction rate.

In contrast, the 4-bromo-3-(trifluoromethyl)phenyl isomer has the trifluoromethyl group in the meta position, which does not sterically encumber the bromine atom. Consequently, the palladium catalyst can more readily access the C-Br bond, leading to a faster rate of oxidative addition and higher overall reaction efficiency under similar conditions.

While the strong electron-withdrawing nature of the trifluoromethyl group activates the C-Br bond towards oxidative addition in both isomers, the steric effect is the dominant differentiating factor in their reactivity.

Applications in Drug Discovery and Materials Science

The choice between these two isomers can have a significant impact on the properties of the final molecule.

-

Drug Discovery: The trifluoromethyl group is a bioisostere for various functional groups and can enhance metabolic stability and binding affinity. The positional isomerism of the CF₃ group in these phenylacetylene building blocks allows for fine-tuning of the three-dimensional shape and electronic properties of a drug candidate. For instance, the ortho-substituted isomer might be used to enforce a specific conformation through steric interactions, while the meta-isomer could be employed to modulate the electronic properties of the aromatic ring without introducing significant steric bulk.

-

Materials Science: Phenylacetylene derivatives are precursors to conjugated polymers and other organic electronic materials. The electronic properties of these materials are highly dependent on the substitution pattern of the aromatic rings. The electron-withdrawing trifluoromethyl group can lower the HOMO and LUMO energy levels of the resulting materials, impacting their optical and electronic properties. The difference in steric hindrance between the two isomers could also influence the packing and morphology of thin films, which is critical for device performance.

Conclusion

The positional isomerism of the trifluoromethyl group in 4-bromo-3-(trifluoromethyl)phenylacetylene and 4-bromo-2-(trifluoromethyl)phenylacetylene leads to distinct differences in their synthesis, physicochemical properties, and chemical reactivity. The ortho-isomer, with its significant steric hindrance around the reactive C-Br bond, is expected to be less reactive in cross-coupling reactions compared to the meta-isomer. A thorough understanding of these differences is crucial for medicinal chemists and materials scientists to make informed decisions in the design and synthesis of novel molecules with desired properties and functions. This guide provides a foundational understanding to aid in the strategic selection and application of these valuable fluorinated building blocks.

References

-

Royal Society of Chemistry. (n.d.). Supporting Information for... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting Information for... Retrieved from [Link]

-

Wikipedia. (2023, November 28). Sonogashira coupling. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Phenylacetylene. Retrieved from [Link]

-

Theranostics. (n.d.). Supporting Information. Retrieved from [Link]

-

PubChem. (n.d.). 4-bromo-2-(trifluoromethoxy)phenylacetylene. Retrieved from [Link]

- Google Patents. (n.d.). CN101417945A - Method for preparing 4-bromo-2,3,5,6-3-fluorophenylacetic acid.

- Google Patents. (n.d.). CN114524705A - Synthetic method of 4-bromo-2-fluorobiphenyl.

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Chemoselective Sonogashira Coupling of 4-Bromo-3-(trifluoromethyl)phenylacetylene

Executive Summary & Strategic Analysis

4-Bromo-3-(trifluoromethyl)phenylacetylene represents a high-value "linchpin" scaffold in medicinal chemistry. Its utility stems from its bifunctionality: it possesses a nucleophilic terminal alkyne and an electrophilic aryl bromide. However, this dual nature presents a critical chemoselectivity challenge: Oligomerization.

Without precise condition control, the terminal alkyne of one molecule can couple with the aryl bromide of another (Head-to-Tail coupling), leading to uncontrolled polymerization. Furthermore, the trifluoromethyl group at the C3 position exerts a potent electron-withdrawing effect (lowering the pKa of the alkyne proton) and a steric effect (hindering the ortho-bromide).

This guide details two distinct protocols:

-

Type A (Nucleophilic Mode): Selectively coupling the alkyne to an external Aryl Iodide while leaving the C-Br bond intact.

-

Type B (Electrophilic Mode): Activating the sterically hindered C-Br bond (requires prior alkyne protection or functionalization).

Critical Mechanistic Factors

The Halogen Hierarchy

To prevent self-polymerization, one must exploit the reactivity gap between halogens.

-

Reactivity Order: Aryl-I > Aryl-OTf > Aryl-Br >> Aryl-Cl.[1]

-

Strategy: When using this substrate as a nucleophile, the coupling partner must be an Aryl Iodide or an activated Triflate. The reaction must be kept at ambient temperature to ensure the catalyst does not perform oxidative addition into the substrate's own C-Br bond.

The Ortho-Trifluoromethyl Effect

-

Electronic: The -CF3 group (Hammett

) pulls electron density from the ring. This increases the acidity of the terminal alkyne proton, accelerating the copper-mediated deprotonation/transmetallation step. -

Steric: The -CF3 group at C3 is ortho to the Bromine at C4. This creates a "steric wall" that protects the bromine from unwanted oxidative addition during Type A couplings, but necessitates specialized bulky ligands (e.g., XPhos, SPhos) if you intend to react the bromine in Type B couplings.

Protocol A: Chemoselective Coupling (Nucleophilic Mode)

Objective: Couple 4-Bromo-3-(trifluoromethyl)phenylacetylene (1) with an Aryl Iodide (Ar-I) without disturbing the C-Br motif.

Materials & Reagents

| Component | Equivalents | Role | Notes |

| Substrate (1) | 1.05 - 1.1 | Nucleophile | Slight excess compensates for potential Glaser homocoupling. |

| Aryl Iodide | 1.0 | Electrophile | Must be an Iodide to ensure selectivity at RT. |

| Pd(PPh₃)₂Cl₂ | 0.02 (2 mol%) | Catalyst | Bis(triphenylphosphine)palladium(II) dichloride.[2][3] Robust, air-stable precatalyst.[4] |

| CuI | 0.01 (1 mol%) | Co-catalyst | Purify CuI to remove Cu(II) species which promote homocoupling. |

| Triethylamine (Et₃N) | 2.0 - 3.0 | Base | Sequesters HI. |

| THF or DMF | Solvent | Medium | Anhydrous, degassed (Sparged with Ar for 15 min). |

Step-by-Step Procedure

-

System Preparation: Flame-dry a 2-neck round bottom flask equipped with a magnetic stir bar and a rubber septum. Cool under a stream of Argon.[4]

-

Charge Reagents: Add the Aryl Iodide (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (1 mol%) to the flask.

-

Note: Add CuI last to minimize oxidation before the reaction starts.

-

-

Solvent Addition: Add anhydrous THF (concentration ~0.15 M relative to halide) and Et₃N via syringe.

-

Substrate Addition: Dissolve 4-Bromo-3-(trifluoromethyl)phenylacetylene in a minimal amount of THF. Add this solution dropwise to the stirring catalyst mixture over 5 minutes.

-

Reasoning: Slow addition keeps the concentration of the free alkyne low relative to the catalyst/Aryl-I complex, favoring cross-coupling over homocoupling.

-

-

Reaction: Stir at Room Temperature (20-25°C) .

-

Critical Control Point:Do NOT heat. Heating >40°C increases the risk of the Pd catalyst inserting into the substrate's C-Br bond, leading to oligomers.

-

-

Monitoring: Monitor via TLC or LC-MS. The reaction is typically complete within 2-6 hours due to the electronic activation provided by the -CF3 group.

-

Workup: Dilute with Et₂O, wash with saturated NH₄Cl (to remove Cu), then brine. Dry over MgSO₄ and concentrate.

Protocol B: Coupling at the Steric Bromide (Electrophilic Mode)

Objective: React the C-Br bond of the scaffold. Prerequisite: The terminal alkyne must be protected (e.g., TIPS) or already functionalized. You cannot perform this reaction with a free terminal alkyne present on the same ring.

Materials & Reagents

| Component | Equivalents | Role | Notes |

| Substrate | 1.0 | Electrophile | Alkyne must be capped/reacted. |

| External Alkyne | 1.2 - 1.5 | Nucleophile | The coupling partner. |

| Pd(OAc)₂ | 0.02 (2 mol%) | Pd Source | Use with ligand below. |

| XPhos | 0.04 (4 mol%) | Ligand | Crucial. Bulky biaryl phosphine required to access the hindered ortho-CF3 bromide. |

| Cs₂CO₃ | 2.0 | Base | Stronger inorganic base required for difficult couplings. |

| 1,4-Dioxane | Solvent | Medium | Allows for higher reflux temperatures. |

Step-by-Step Procedure

-

Catalyst Pre-complexation: In a vial, mix Pd(OAc)₂ and XPhos in 1 mL of dioxane and stir for 5 minutes under Argon to generate the active Pd(0)-L species. The solution should turn yellow/orange.

-

Main Reaction: In a pressure tube or Schlenk flask, add the Substrate (Br-species), External Alkyne, and Cs₂CO₃.

-

Combine: Transfer the pre-formed catalyst solution to the main vessel.

-

Degas: Freeze-pump-thaw or vigorously sparge with Argon. Oxygen is the enemy of XPhos.

-

Heat: Heat to 80-100°C .

-

Reasoning: The C-Br bond is strong, and the ortho-CF3 group blocks the palladium. Thermal energy and the specific "reach" of the XPhos ligand are necessary to facilitate oxidative addition.

-

-

Workup: Standard filtration through Celite to remove inorganic salts.

Visualization: Reaction Pathways & Logic

The following diagram illustrates the decision logic required to avoid polymerization and achieve high yields.

Figure 1: Decision matrix for chemoselective coupling. Protocol A relies on kinetic control (RT), while Protocol B relies on thermodynamic forcing with specialized ligands.

Data Summary & Troubleshooting

Reactivity Comparison Table

| Variable | 4-Bromo-3-(trifluoromethyl)phenylacetylene | Standard Phenylacetylene | Implication |

| Alkyne pKa | ~19 (Estimated) | ~23.2 | Substrate deprotonates faster; higher risk of Glaser homocoupling. |

| C-Br Reactivity | Deactivated (Steric) / Activated (Electronic) | Standard | Ortho-CF3 hinders Pd approach, requiring bulky ligands for Br-coupling. |

| Solubility | High (Lipophilic) | High | Compatible with non-polar solvents (Toluene) if THF fails. |

Troubleshooting Guide

-

Problem: Glaser Homocoupling (Dimerization of the alkyne).

-

Cause: Presence of Oxygen or excess Cu(II).[5]

-

Solution: Degas solvents rigorously. Add a reducing agent like Sodium Ascorbate (5 mol%) to keep Copper in the Cu(I) state.

-

-

Problem: No Reaction at the Bromide (Protocol B).

-

Cause: The ortho-CF3 group is blocking the Pd insertion.

-

Solution: Switch from Pd(PPh₃)₄ to Pd(OAc)₂ + XPhos or Pd-PEPPSI-IPr . These catalysts are designed to negotiate steric bulk.

-

-

Problem: "Scrambling" / Oligomers (Protocol A).

-

Cause: Temperature too high; Pd inserting into the Br bond.

-

Solution: Lower temperature to 0°C. Switch coupling partner to an Aryl-Iodide (much faster rate allows lower temp).

-

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.[6]

-

Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Conditions.

-

BenchChem. Reactivity Profile: 4-Bromo-3-(trifluoromethyl)aniline derivatives (Analogous electronic effects).

-

Gelest/Fisher Scientific. Product Specification: 4-Bromo-3-(trifluoromethyl)phenylacetylene.

-

Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations. Angewandte Chemie International Edition, 46(6), 834-871.[6]

Sources

- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Aqueous Sonogashira coupling of aryl halides with 1-alkynes under mild conditions: use of surfactants in cross-coupling reactions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. synarchive.com [synarchive.com]

Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Fluorinated Alkynes

Introduction: The Strategic Advantage of Fluorine in Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a powerful and versatile method for forging robust 1,2,3-triazole linkages.[1][2][3] Its high efficiency, regioselectivity, and tolerance of a wide range of functional groups have made it an indispensable tool in drug discovery, bioconjugation, and materials science.[1][4][5] A particularly impactful advancement in this field is the use of fluorinated building blocks, especially fluorinated alkynes. The incorporation of fluorine atoms into organic molecules can dramatically enhance their pharmacological and physicochemical properties, including metabolic stability, binding affinity, and lipophilicity.[4] Consequently, the synthesis of fluorinated triazoles via CuAAC is a highly sought-after strategy in medicinal chemistry.[4]

However, the introduction of strongly electron-withdrawing fluorine substituents onto the alkyne moiety presents unique challenges and considerations for the CuAAC reaction. This guide provides a comprehensive overview of the mechanistic nuances, practical considerations, and detailed protocols for successfully performing CuAAC reactions with fluorinated alkynes.

Mechanistic Insights: The Electronic Influence of Fluorine

The canonical CuAAC mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with an azide in a stepwise manner. The electron-withdrawing nature of fluorine substituents, such as a trifluoromethyl (-CF3) group, significantly impacts the electronics of the alkyne. This has several consequences for the reaction mechanism and kinetics:

-

Increased Acidity of the Alkyne Proton: The inductive effect of the fluorine atoms increases the acidity of the terminal alkyne proton. This can facilitate the formation of the copper acetylide intermediate, which is often a rate-determining step in the catalytic cycle.

-

Electronic Effect on the Acetylide: Once formed, the copper acetylide is more electron-deficient. While this can influence the rate of the subsequent cycloaddition with the azide, studies have shown that electron-poor alkynes can react slightly slower than some electron-rich counterparts under certain conditions.[6]

-

Catalyst and Ligand Interactions: The altered electronic properties of the fluorinated alkyne and the resulting copper acetylide can influence their coordination with the copper catalyst and accelerating ligands. This necessitates careful selection and optimization of the catalytic system.

Visualizing the Catalytic Cycle

Caption: Generalized catalytic cycle for the CuAAC reaction with fluorinated alkynes.

Optimizing the Reaction: Key Parameters and Components

Successfully conducting CuAAC with fluorinated alkynes hinges on the careful selection and optimization of several key parameters.

Catalyst System: Copper Source and Ligands

The choice of the copper source and accelerating ligand is critical for achieving high yields and reaction rates, especially with electron-deficient alkynes.

-

Copper(I) Source: While Cu(I) salts like CuI or CuBr can be used directly, they are prone to oxidation. A more common and robust approach is the in situ reduction of a Cu(II) salt (e.g., CuSO₄·5H₂O) using a reducing agent, most commonly sodium ascorbate.[1]

-

Accelerating Ligands: Ligands play a crucial role in stabilizing the Cu(I) oxidation state, preventing catalyst disproportionation, and accelerating the reaction. For fluorinated alkynes, nitrogen-based ligands are particularly effective.

-

Tris(triazolylmethyl)amine-based ligands (e.g., TBTA, THPTA): These are widely used and commercially available ligands that enhance reaction rates and improve biocompatibility.[7] TBTA, in particular, has been shown to be effective in accelerating reactions with slower-reacting alkynes.[8]

-

N-Heterocyclic Carbenes (NHCs): NHC-copper complexes have emerged as highly active catalysts for CuAAC, demonstrating excellent performance even with electron-poor alkynes.[6]

-

Fluorinated Ligands: Research has shown that fluorinated ligands, such as fluorinated bis(pyrazolyl)borates, can be effective in supporting the copper catalyst for these reactions.[9]

-

Solvents

The choice of solvent can significantly impact reaction efficiency and solubility of reagents.

-

Common Solvents: A variety of solvents are compatible with CuAAC, including mixtures of water with t-BuOH, DMSO, DMF, and THF.[5][10]

-

Sustainable Solvents: Green and sustainable solvents like glycerol have been successfully employed for the synthesis of fluorinated triazoles via CuAAC, offering an environmentally friendly alternative.[11] The choice of solvent should be guided by the solubility of the specific fluorinated alkyne and azide substrates.

Reaction Conditions: Temperature and Time

Most CuAAC reactions with fluorinated alkynes proceed efficiently at room temperature. However, for particularly challenging substrates or to reduce reaction times, gentle heating (e.g., 40-60 °C) may be beneficial. Reaction times can vary from a few minutes to several hours, and progress should be monitored by TLC or LC-MS.

Experimental Protocols

The following protocols provide a starting point for performing CuAAC reactions with fluorinated alkynes. Optimization of specific parameters may be necessary for different substrates.

Protocol 1: General Procedure for CuAAC with a Trifluoromethyl-Substituted Alkyne

This protocol is a general method for the synthesis of a 1,4-disubstituted-5-(trifluoromethyl)-1,2,3-triazole.

Materials:

-

Trifluoromethyl-substituted alkyne (1.0 equiv)

-

Azide (1.0-1.2 equiv)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)

-

Sodium ascorbate (5-10 mol%)

-

Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (1-5 mol%)

-

Solvent (e.g., t-BuOH/H₂O 1:1, or DMF)

-

Deionized water

-

tert-Butanol or Dimethylformamide

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the fluorinated alkyne (e.g., 0.1 M in the chosen solvent).

-

Prepare a stock solution of the azide (e.g., 0.12 M in the chosen solvent).

-

Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water).

-

Prepare a stock solution of CuSO₄·5H₂O (e.g., 0.1 M in deionized water).

-

Prepare a stock solution of TBTA (e.g., 0.1 M in DMF or DMSO).

-

-

Reaction Setup:

-

In a reaction vial, add the fluorinated alkyne solution (1.0 equiv).

-

Add the azide solution (1.0-1.2 equiv).

-

Add the solvent to achieve the desired final concentration (typically 0.1-0.5 M).

-

Add the TBTA stock solution (1-5 mol%).

-

Add the CuSO₄·5H₂O stock solution (1-5 mol%).

-

Initiate the reaction by adding the freshly prepared sodium ascorbate stock solution (5-10 mol%).

-

-

Reaction Monitoring and Workup:

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by TLC or LC-MS until the starting materials are consumed.

-

Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

-

Protocol 2: One-Pot Synthesis of 5-Trifluoromethyl-1,2,3-Triazoles

This protocol is adapted from a method for the direct synthesis of 5-trifluoromethyl triazoles from terminal alkynes.[12]

Materials:

-

Terminal alkyne (1.0 equiv)

-

Azide (1.2 equiv)

-

(Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent) (1.5 equiv)

-

Copper(I) iodide (CuI) (10 mol%)

-

1,10-Phenanthroline (10 mol%)

-

Potassium fluoride (KF) (2.0 equiv)

-

Triethylamine (Et₃N) (2.0 equiv)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Reaction Setup:

-

To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add CuI (10 mol%), 1,10-phenanthroline (10 mol%), and KF (2.0 equiv).

-

Add anhydrous DMF.

-

Add the terminal alkyne (1.0 equiv) and the azide (1.2 equiv).

-

Add Et₃N (2.0 equiv).

-

Finally, add TMSCF₃ (1.5 equiv) dropwise at room temperature.

-

-

Reaction and Workup:

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel.

-

Data Presentation: A Comparative Overview

The following table summarizes typical reaction conditions for CuAAC with different types of alkynes to highlight the considerations for fluorinated substrates.

| Alkyne Type | Catalyst System (Typical) | Ligand | Solvent | Temperature | Typical Reaction Time |

| Aliphatic/Aryl | CuSO₄/NaAsc | THPTA | t-BuOH/H₂O | Room Temp. | 0.5 - 4 hours |

| Electron-Rich | CuSO₄/NaAsc | THPTA | t-BuOH/H₂O | Room Temp. | 0.5 - 2 hours |

| Fluorinated (e.g., -CF₃) | CuSO₄/NaAsc or CuI | TBTA or NHC-based | DMF, t-BuOH/H₂O, Glycerol | Room Temp. - 50°C | 1 - 12 hours |

Troubleshooting Guide

| Issue | Possible Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst (Cu(I) oxidation) | Ensure fresh sodium ascorbate solution is used. Degas the solvent and run the reaction under an inert atmosphere. Increase the amount of sodium ascorbate. |

| Poor catalyst/ligand choice | Screen different ligands (e.g., TBTA, THPTA, or consider specialized NHC ligands). | |

| Insoluble reagents | Try a different solvent system (e.g., DMF, DMSO). Gentle heating may improve solubility. | |

| Side Product Formation (e.g., Glaser coupling) | Presence of oxygen | Thoroughly degas all solutions and maintain an inert atmosphere. |

| Difficulty in Purification | Residual copper | Wash the organic extract with a dilute aqueous solution of EDTA or ammonium hydroxide to chelate and remove copper salts. |

| Similar polarity of product and starting materials | Optimize the chromatographic separation conditions (e.g., try a different solvent system or a different stationary phase). |

Workflow for Troubleshooting CuAAC with Fluorinated Alkynes

Caption: A decision-making workflow for troubleshooting common issues in CuAAC reactions involving fluorinated alkynes.

Conclusion

The copper-catalyzed azide-alkyne cycloaddition with fluorinated alkynes is a robust and powerful method for the synthesis of valuable fluorinated triazoles. While the electron-withdrawing nature of fluorine substituents introduces specific mechanistic and practical considerations, these can be effectively addressed through the careful selection of catalysts, ligands, and reaction conditions. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully implement this important transformation in their synthetic endeavors, paving the way for advancements in drug discovery, materials science, and beyond.

References

-

Díaz-Urrutia, C., et al. (2020). Terminal and Internal Alkyne Complexes and Azide-Alkyne Cycloaddition Chemistry of Copper(I) Supported by a Fluorinated Bis(pyrazolyl)borate. Molecules, 25(22), 5484. [Link]

-

Ortega-Martínez, R., et al. (2022). Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights. Organometallics, 41(15), 2006–2019. [Link]

-

Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315. [Link]

-

Kollár, L., et al. (2021). Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions. Beilstein Journal of Organic Chemistry, 17, 240-247. [Link]

-

Thiele, C. M., et al. (2014). A highly sensitive protocol for microscopy of alkyne lipids and fluorescently tagged or immunostained proteins. Journal of Lipid Research, 55(4), 775-784. [Link]

-

ResearchGate. (n.d.). Optimized CuAAC reaction set‐up. [Link]

-

Alonso, F., & Moglie, Y. (2021). Recent Progress of Cu-Catalyzed Azide-Alkyne Cycloaddition Reactions (CuAAC) in Sustainable Solvents: Glycerol, Deep Eutectic Solvents, and Aqueous Media. Catalysts, 11(11), 1335. [Link]

-

Presolski, P. J., et al. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162. [Link]

-

Wang, Q., et al. (2016). Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions. Molecules, 21(12), 1659. [Link]

-

Tsui, G. C. (2020). Synthetic Strategies to Access Fluorinated Azoles. Synthesis, 52(01), 15-32. [Link]

-

Ngororabanga, J. M. V., et al. (2018). Synthesis of Fluorescent Poly(coumarin-triazoles) via a CuAAC 'click' reaction. South African Journal of Chemistry, 71, 136-143. [Link]

-

Domingo, L. R., et al. (2016). Understanding the mechanism and regioselectivity of the copper(i) catalyzed [3 + 2] cycloaddition reaction between azide and alkyne: a systematic DFT study. RSC Advances, 6(19), 15637-15648. [Link]

-

Pericàs, M. A., & Gómez, G. (2016). Recent Advances in Recoverable Systems for the Copper-Catalyzed Azide-Alkyne Cycloaddition Reaction (CuAAC). Catalysts, 6(12), 203. [Link]

-

Hong, V., et al. (2011). Highly-Efficient and Versatile Fluorous-Tagged Cu(I)-Catalyzed Azide-Alkyne Cycloaddition Ligand for Preparing Bioconjugates. Angewandte Chemie International Edition, 50(41), 9883-9887. [Link]

-

Ullah, F., et al. (2022). Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties. Frontiers in Chemistry, 10, 963212. [Link]

-

Li, Y., et al. (2017). An efficient Cu-catalyzed azide–alkyne cycloaddition (CuAAC) reaction in aqueous medium with a zwitterionic ligand, betaine. Catalysis Science & Technology, 7(10), 2115-2119. [Link]

-

de la Osa, A. R., et al. (2020). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. Catalysts, 10(11), 1332. [Link]

-

Rodionov, V. O., et al. (2007). Ligand-accelerated Cu-catalyzed azide-alkyne cycloaddition: a mechanistic report. Journal of the American Chemical Society, 129(42), 12696-12704. [Link]

-

ResearchGate. (n.d.). A DFT Study on the Binuclear CuAAC Reaction: Mechanism in Light of New Experiments. [Link]

-

Wang, X., et al. (2024). Mechanistic Basis of the Cu(OAc)2 Catalyzed Azide-Ynamine (3 + 2) Cycloaddition Reaction. Journal of the American Chemical Society, 146(19), 13247-13256. [Link]

-

Bera, J. K., et al. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media: A Waste-Minimized Sustainable Approach. ACS Omega, 7(51), 48117-48127. [Link]

-

Haldón, E., et al. (2015). Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update. Organic & Biomolecular Chemistry, 13(38), 9528-9550. [Link]

-

de la Osa, A. R., et al. (2020). Copper-Containing Catalysts for Azide–Alkyne Cycloaddition in Supercritical CO2. Catalysts, 10(11), 1332. [Link]

-

ResearchGate. (n.d.). Mechanistic Study in Azide-Alkyne Cycloaddition (CuAAC) Catalyzed by Bifunctional Trinuclear Copper(I) Pyrazolate Complex: Shift in Rate-Determining Step. [Link]

-

Presolski, P. J., et al. (2013). Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition. ACS Chemical Biology, 8(12), 2673-2677. [Link]

-

Hein, J. E., & Fokin, V. V. (2011). Copper-Catalyzed Azide-Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3, 153-162. [Link]

-

Straub, B. F. (2013). Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition. Beilstein Journal of Organic Chemistry, 9, 2191-2207. [Link]

-

Bera, J. K., et al. (2023). Copper(I)-catalyzed click chemistry in deep eutectic solvent for the syntheses of β-D-glucopyranosyltriazoles. New Journal of Chemistry, 47(14), 6755-6762. [Link]

-

Wang, B., & He, W. (2013). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 18(9), 11337-11353. [Link]

-

ResearchGate. (n.d.). Analysis of solvent effects on the Cu-catalyzed azide-alkyne cycloaddition reaction via three-dimensional reference interaction site model self-consistent field method and solvation free energy decomposition. [Link]

-

Bera, J. K., et al. (2022). Azide–Alkyne Cycloaddition Catalyzed by Copper(I) Coordination Polymers in PPM Levels Using Deep Eutectic Solvents as Reusable Reaction Media. ACS Omega, 7(51), 48117-48127. [Link]

-

Fokin, V. V. (2014). Regioselective synthesis of multisubstituted 1,2,3-triazoles: moving beyond the copper-catalyzed azide–alkyne cycloaddition. Chemical Communications, 50(79), 11634-11645. [Link]

-

ResearchGate. (n.d.). Highly-Efficient and Versatile Fluorous-Tagged Cu(I)-Catalyzed Azide-Alkyne Cycloaddition Ligand for Preparing Bioconjugates. [Link]

-

ResearchGate. (n.d.). Synthesis of Fluorinated 1,4,5-Substituted 1,2,3-Triazoles by RuAAC Reaction. [Link]

-

Jena Bioscience. (n.d.). CuAAC Reaction Ligand Test Kit (THPTA & BTTAA based), Auxiliary Cu(I) Click Reagents. [Link]

Sources

- 1. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Copper-catalysed azide–alkyne cycloadditions (CuAAC): an update - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]

- 4. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. vectorlabs.com [vectorlabs.com]

- 8. Structural Determinants of Alkyne Reactivity in Copper-Catalyzed Azide-Alkyne Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. Synthetic Strategies to Access Fluorinated Azoles - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-3-(trifluoromethyl)phenylacetylene

Abstract

This technical guide provides a comprehensive overview of the palladium-catalyzed cross-coupling reactions of 4-Bromo-3-(trifluoromethyl)phenylacetylene, a key building block in the synthesis of complex organic molecules for the pharmaceutical and materials science sectors. The document delves into the fundamental mechanisms of common cross-coupling reactions, offers detailed, field-proven protocols for Sonogashira and Suzuki-Miyaura couplings, and provides insights into reaction optimization and safety considerations. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile reagent in their synthetic endeavors.

Introduction: The Significance of 4-Bromo-3-(trifluoromethyl)phenylacetylene in Modern Synthesis

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern drug design.[1][2][3][4] The trifluoromethyl (-CF3) group, in particular, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] 4-Bromo-3-(trifluoromethyl)phenylacetylene is a valuable bifunctional synthetic intermediate. The presence of both a bromo and a terminal acetylene group on a trifluoromethylated benzene ring offers two distinct points for diversification through palladium-catalyzed cross-coupling reactions. This allows for the sequential and selective formation of new carbon-carbon and carbon-heteroatom bonds, making it an attractive starting material for the synthesis of a wide array of complex molecular architectures.[5]

Fundamental Principles of Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis by enabling the efficient formation of C-C, C-N, and C-O bonds under relatively mild conditions.[6][7] These reactions generally proceed through a common catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[7][8][9]

-

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an organic halide (in this case, the C-Br bond of our substrate) to a low-valent palladium(0) species. This step forms a palladium(II) intermediate.[7][8] The electron-withdrawing nature of the trifluoromethyl group on the aromatic ring is expected to facilitate this step.

-

Transmetalation: In this step, an organic group from an organometallic coupling partner (e.g., an organoboron compound in Suzuki coupling or a copper acetylide in Sonogashira coupling) is transferred to the palladium(II) center, displacing the halide.[7][10]

-

Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) complex. This forms the desired product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[7][8]

The efficiency and outcome of these reactions are highly dependent on the choice of catalyst, ligands, base, solvent, and temperature.[6]

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Protocols

The following protocols are provided as a starting point for the cross-coupling of 4-Bromo-3-(trifluoromethyl)phenylacetylene and may require optimization for specific coupling partners and desired outcomes.

Sonogashira Coupling: Synthesis of Diarylacetylenes

The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[6][11] In this case, we will be coupling an aryl or vinyl halide to the acetylene moiety of our substrate.

This protocol utilizes a classic palladium-phosphine complex with a copper(I) co-catalyst.[6][11]

Materials:

-

4-Bromo-3-(trifluoromethyl)phenylacetylene (1.0 eq.)

-

Aryl or Vinyl Halide (1.1 eq.)

-

Pd(PPh₃)₂Cl₂ (2-5 mol%)

-

Copper(I) iodide (CuI) (3-10 mol%)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (as solvent and base)

-

Anhydrous, degassed solvent (e.g., THF or DMF)

-

Schlenk flask or sealed tube

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Nitrogen or Argon)